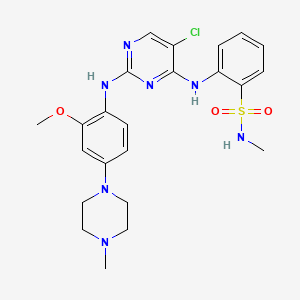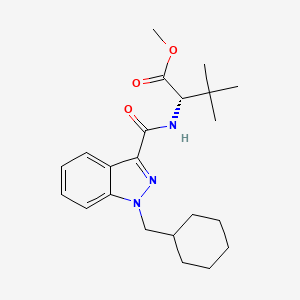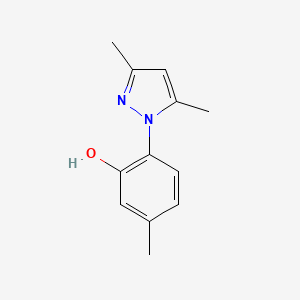![molecular formula C19H23ClN6O3S B609016 N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide CAS No. 1715934-43-2](/img/structure/B609016.png)
N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MI-14 is a potent and selective PI 4-K IIIß inhibitor.
Applications De Recherche Scientifique
Antimicrobial Activity : A study conducted by Nunna et al. (2014) synthesized compounds with sulfamido moiety and evaluated their antibacterial and antifungal activities (Nunna et al., 2014).
Antiulcer Drugs : Katsura et al. (1992) explored the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives for their potential use as histamine H2-receptor antagonists, showing significant antisecretory and cytoprotective activities (Katsura et al., 1992).
Benzodiazepine Receptor Affinity : Research by Schmitt et al. (1997) focused on the synthesis of various imidazo[1,2-a]pyridine derivatives and their affinity for central and mitochondrial benzodiazepine receptors (Schmitt et al., 1997).
Melatonin Receptor Ligands : El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, showing good selectivity and affinities for melatonin receptors (El Kazzouli et al., 2011).
Herbicide Metabolism : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds like acetochlor and alachlor (Coleman et al., 2000).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their antioxidant activity, highlighting the effect of hydrogen bonding on the self-assembly process (Chkirate et al., 2019).
Mécanisme D'action
Target of Action
MI 14 is a selective inhibitor of PI4KIIIβ . PI4KIIIβ is a lipid kinase that plays a crucial role in the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid involved in intracellular trafficking and signal transduction .
Mode of Action
MI 14 interacts with its target, PI4KIIIβ, by binding to it, thereby inhibiting its activity . The inhibition of PI4KIIIβ leads to a decrease in the production of PI4P, which can affect various cellular processes that rely on this lipid .
Biochemical Pathways
The primary biochemical pathway affected by MI 14 is the phosphatidylinositol signaling system . By inhibiting PI4KIIIβ, MI 14 disrupts the production of PI4P, a critical component of this pathway. This can lead to downstream effects on processes such as intracellular trafficking and signal transduction .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall effectiveness .
Result of Action
The primary result of MI 14’s action is the inhibition of PI4KIIIβ, leading to a decrease in PI4P production . This can have various molecular and cellular effects, depending on the specific cellular context and the processes that rely on PI4P .
Action Environment
The action of MI 14, like that of many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with MI 14 or its target, PI4KIIIβ . .
Propriétés
IUPAC Name |
N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTAJIONBVMKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)


![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)
![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)





